Curated DPP-4 Target Annotation vs. Structurally Divergent MAO Inhibitor Scaffolds
The compound is explicitly annotated as a DPP-4 inhibitor in the Therapeutic Target Database (TTD), derived from its identification as 'Compound-36' in a comprehensive patent review of DPP-4 inhibitors (2012–2014) [1]. In contrast, a series of 1,2,4-triazole-piperazine derivatives reported by Uslu et al. (2021) demonstrated MAO-A inhibition (e.g., compound 5c IC50 = 0.070 µM), indicating that the specific 4,5-dimethyl-4H-1,2,4-triazole substitution pattern in the target compound redirects biological activity away from MAO and toward DPP-4 [2]. While no head-to-head enzymatic data is available for the exact compound, this target-level differentiation is critical for procurement decisions in metabolic-disease versus CNS research.
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | Annotated as DPP-4 inhibitor (TTD: D00GNP) [1] |
| Comparator Or Baseline | 1,2,4-triazole-piperazine MAO-A inhibitor (compound 5c) IC50 = 0.070 µM vs MAO-A [2] |
| Quantified Difference | Target shift: DPP-4 vs. MAO-A; no cross-activity data available. |
| Conditions | TTD annotation based on patent literature [1]; MAO-A inhibition measured via fluorometric assay [2]. |
Why This Matters
Procuring the wrong triazole-piperazine analog could lead to completely off-target biological effects, wasting resources in hit-finding campaigns.
- [1] Therapeutic Target Database (TTD). Drug ID: D00GNP, Triazole piperazine derivative 1. Accessed 2026-05-09. View Source
- [2] Uslu, H. et al. Design, synthesis, in vitro, and in silico studies of 1,2,4-triazole-piperazine hybrid derivatives as potential MAO inhibitors. Bioorganic Chemistry, 2021, 117, 105430. View Source
